molecular formula C13H19ClN2O B107944 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol CAS No. 32229-98-4

3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol

Cat. No. B107944
CAS RN: 32229-98-4
M. Wt: 254.75 g/mol
InChI Key: MHOVZUZZHTZBSV-UHFFFAOYSA-N
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Description

The compound "3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential pharmacological properties, including antidepressant and antianxiety activities, as well as their ability to interact with various biological targets such as serotonin receptors and transporters .

Synthesis Analysis

The synthesis of piperazine derivatives often involves the use of reductive amination, as seen in the preparation of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride . Another method includes the reaction of chloroaniline with bis-(2-chloroethyl)amine hydrochloride, followed by a reaction with l-bromo-3-chloropropane to yield related piperazine hydrochlorides . These methods highlight the versatility of piperazine chemistry, allowing for the introduction of various substituents to modify the compound's properties.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be characterized using spectral data analysis, including IR, NMR, and mass spectrometry. Single crystal analysis can reveal that compounds like 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride crystallize in the monoclinic crystal system, and theoretical calculations such as DFT can be used to compare and validate experimental results .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including interactions with biological targets. For instance, molecular docking studies of a piperazine compound against Prostate specific membrane protein showed key bonding interactions, indicating the potential for biological activity . Additionally, the reactivity of these compounds can be inferred from their HOMO-LUMO energy gap, which provides insights into their chemical hardness, potential, nucleophilicity, and electrophilicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the presence of chlorophenyl groups can affect the compound's electronic properties and its interaction with biological targets . The solubility, melting point, and stability of these compounds can be tailored by modifying their substituents, which is crucial for their potential use as pharmaceutical agents.

Scientific Research Applications

Anticancer and Antituberculosis Potential

Research has demonstrated the synthesis of derivatives related to 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol, revealing significant anticancer and antituberculosis activities. A study by Mallikarjuna et al. (2014) highlighted the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, which showed promising in vitro anticancer activity against the human breast cancer cell line MDA-MB-435, and antituberculosis activity against Mycobacterium tuberculosis H37Rv strain Mallikarjuna, Basawaraj Padmashali, C. Sandeep.

Antitumor Activity

Another study by Yurttaş et al. (2014) on 1,2,4-triazine derivatives bearing the piperazine amide moiety, including those with 3-chlorophenyl substitutions, demonstrated potent antiproliferative effects against MCF-7 breast cancer cells, comparing favorably with cisplatin, a well-known anticancer drug Yurttaş, Ş. Demirayak, S. Ilgın, Ö. Atlı.

Dual Action Antidepressants

Martínez et al. (2001) synthesized new derivatives of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane with the aim of discovering antidepressant drugs that act on both 5-HT1A serotonin receptors and serotonin transporters. Compounds exhibited high nanomolar affinity for these activities, suggesting a potential new class of antidepressants Martínez, S. Pérez, A. Oficialdegui, et al..

Antifungal Agents

A series of 1,2,4-triazole class compounds, designed and synthesized for antifungal applications, showed excellent activities with a broad spectrum against human pathogenic fungi. The title compounds, including those related to the chemical structure , were evaluated for their antifungal efficacy, with molecular docking studies providing insights into their mode of action Xiaoyun Chai, Jun Zhang, Yongbing Cao, et al..

Safety And Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c14-12-3-1-4-13(11-12)16-8-6-15(7-9-16)5-2-10-17/h1,3-4,11,17H,2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOVZUZZHTZBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCO)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10954065
Record name 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol

CAS RN

32229-98-4
Record name NSC85390
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85390
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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